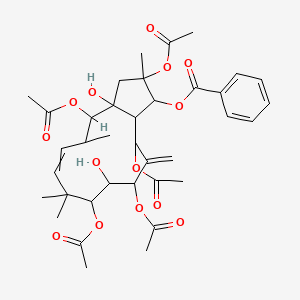

Jatrophane 6

Description

Overview of Diterpenoids in Natural Product Chemistry

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. nih.gov Found across various plant families, particularly the Euphorbiaceae, these compounds exhibit a wide array of complex carbon skeletons. nih.govnih.gov Their structural intricacy and significant biological activities have made them a focal point in natural product chemistry and drug discovery. nih.govnih.gov The diverse pharmacological properties of diterpenoids, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects, underscore their potential as lead compounds for the development of new therapeutic agents. nih.govmdpi.com

The Macrocyclic Jatrophane Skeleton: Structural Uniqueness in Phytochemistry

Among the various diterpenoid scaffolds, the jatrophane skeleton is a defining feature of many compounds isolated from the Euphorbia and Jatropha genera. mdpi.commdpi.com This macrocyclic structure is characterized by a 5/12 bicyclic pentadecane (B166386) core, which can be further modified through various oxygenations and substitutions, leading to a high degree of structural diversity. mdpi.com The unique and complex architecture of the jatrophane skeleton, often featuring a strained trans-bicyclo[10.3.0]pentadecane system, presents a significant challenge and opportunity for both isolation chemists and synthetic organic chemists. mdpi.comacs.orgnih.gov

Historical Context of Jatrophane Research and Its Evolution

The study of jatrophane diterpenoids began with the isolation of jatrophone (B1672808) from Jatropha gossypiifolia in 1970 by Kupchan and colleagues, who identified its significant antiproliferative properties. nih.govtjnpr.org This discovery sparked considerable interest in this class of compounds, leading to the isolation of a vast number of jatrophane and rearranged jatrophane-type diterpenes from various Euphorbiaceae species. nih.gov Early research focused on their isolation, structural elucidation, and cytotoxic activities. mdpi.com Over the decades, the research has evolved to include the total synthesis of these complex molecules and the investigation of a broader range of biological activities, such as the modulation of multidrug resistance (MDR) in cancer cells. nih.govtjnpr.orgfigshare.com

Academic Rationale for Comprehensive Investigations of Jatrophane 6 and Related Analogs

The academic interest in this compound and its analogs stems from their potent biological activities and unique structural features. A significant driver for research is their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.govfrontiersin.orgnih.gov Jatrophanes have been identified as powerful inhibitors of P-glycoprotein (P-gp), a membrane protein responsible for pumping chemotherapy drugs out of cancer cells. nih.govunina.it Furthermore, various jatrophane diterpenoids have demonstrated anti-inflammatory, anti-HIV, and neuroprotective activities, making them attractive targets for further investigation. nih.govnih.govacs.org The complexity of their structures also provides a platform for developing novel synthetic strategies. acs.orgnih.govthieme-connect.com

Scope and Focus of Current Academic Research on this compound

Current academic research on this compound and related compounds is multifaceted. A primary focus remains on their potential as multidrug resistance modulators in cancer therapy. acs.orgresearchgate.netresearchgate.net Researchers are actively isolating new jatrophane diterpenoids from various Euphorbia species to expand the library of known compounds and to perform detailed structure-activity relationship (SAR) studies. unina.itacs.orgacs.org These studies aim to identify the specific structural features responsible for their biological effects. unina.itacs.org Additionally, significant effort is being directed towards the total synthesis of naturally occurring jatrophanes and the creation of novel, non-natural analogs to explore and potentially enhance their therapeutic properties. acs.orgfigshare.com Other areas of investigation include their potential as autophagy inducers for the treatment of neurodegenerative diseases and as inhibitors of viral replication. mdpi.comacs.orgmdpi.com

Interactive Data Table: Research on Jatrophane Diterpenoids

| Compound Name | Source Organism | Key Biological Activity Investigated | Reference |

| This compound | Euphorbia species | Induction of apoptosis in ovarian cancer cells | cdnsciencepub.com |

| Jatrophone | Jatropha gossypiifolia | Antitumor activity | tjnpr.org |

| Pepluanins A-E | Euphorbia peplus | P-glycoprotein inhibition | unina.it |

| Euphpepluones A-L | Euphorbia peplus | Inhibition of ATR-Chk1 pathway, multidrug resistance modulation | acs.org |

| Characiol derivative | Euphorbia characias | Corroboration of structure via total synthesis | acs.orgnih.gov |

| Various Jatrophanes | Euphorbia esula | Inhibition of osteoclastogenesis | nih.gov |

| Various Jatrophanes | Euphorbia amygdaloides | Inhibition of Chikungunya virus replication | acs.org |

| Heliojatrones A and B | Euphorbia helioscopia | Immunosuppressive effects | acs.org |

Properties

Molecular Formula |

C37H48O14 |

|---|---|

Molecular Weight |

716.8 g/mol |

IUPAC Name |

(2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate |

InChI |

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3 |

InChI Key |

FPNGPBYYMDKBKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Distributional Ecology of Jatrophane Diterpenoids

Plant Sources and Biogeographical Distribution of Jatrophane-Producing Species

The presence of jatrophane diterpenoids is a defining characteristic of the Euphorbiaceae family, a large and diverse group of flowering plants. elte.hunih.gov These compounds are found across various genera within this family, with a particular prevalence in Jatropha and Euphorbia.

The Euphorbiaceae family, commonly known as the spurge family, is a significant source of structurally unique terpenoids. nih.gov Among its approximately 228 genera, Jatropha and Euphorbia are prominent producers of jatrophane diterpenoids. nih.govnih.gov The presence of these macrocyclic diterpenes is considered a notable chemotaxonomic feature of the Euphorbiaceae and Thymelaeaceae families. elte.hunih.gov Jatrophane diterpenoids have been frequently identified in various species of the Euphorbia genus, including well-known traditional Chinese medicines such as Gan Sui (E. kansui) and Ze Qi (E. helioscopia). nih.govresearchgate.net

Numerous species within the Jatropha and Euphorbia genera have been identified as sources of jatrophane diterpenoids. The genus Jatropha comprises about 175 species distributed throughout tropical and subtropical regions, with many having traditional medicinal uses in Africa, Asia, and Latin America. nih.gov The first jatrophane-type diterpene, jatrophone (B1672808), was isolated from Jatropha gossypiifolia L. nih.gov More recently, six previously undescribed jatrophane diterpenoids were extracted from the whole plants of Jatropha curcas L. nih.gov

The genus Euphorbia, with nearly 2000 species, is another major source of these compounds. mdpi.com Jatrophane diterpenoids have been isolated from a variety of Euphorbia species, including E. helioscopia, E. platyphyllos, E. peplus, E. dendroides, E. nicaeensis, and E. mellifera. elte.hunih.govmdpi.comresearchgate.netnih.govdistantreader.orgnih.gov For instance, three new jatrophane diterpenoids were isolated from the aerial parts of Euphorbia helioscopia. nih.gov Similarly, new jatrophane polyesters have been identified in Euphorbia platyphyllos, a plant found mainly in southern parts of Europe. elte.hu

Table 1: Selected Plant Species Yielding Jatrophane Diterpenoids

| Family | Genus | Species |

| Euphorbiaceae | Jatropha | Jatropha gossypiifolia |

| Euphorbiaceae | Jatropha | Jatropha curcas |

| Euphorbiaceae | Euphorbia | Euphorbia helioscopia |

| Euphorbiaceae | Euphorbia | Euphorbia platyphyllos |

| Euphorbiaceae | Euphorbia | Euphorbia peplus |

| Euphorbiaceae | Euphorbia | Euphorbia dendroides |

| Euphorbiaceae | Euphorbia | Euphorbia nicaeensis |

| Euphorbiaceae | Euphorbia | Euphorbia mellifera |

| Euphorbiaceae | Euphorbia | Euphorbia turczaninowii |

Advanced Methodologies for the Isolation of Jatrophane 6 and Congeners

The isolation of pure jatrophane diterpenoids from complex plant extracts requires a multi-step process involving various extraction and chromatographic techniques. Due to their low to moderate polarity, traditional methods have proven effective, though newer techniques are also being explored. nih.gov

The initial step in isolating jatrophane diterpenoids involves the extraction of the plant material. Several methods are commonly employed, with maceration being the most frequent, followed by reflux with solvents, Soxhlet extraction, and hot solvent extraction. nih.gov These methods typically utilize organic solvents.

Commonly used solvents for extraction include n-hexane, petroleum ether, and chlorinated solvents like dichloromethane (B109758) and chloroform (B151607). nih.gov For example, a phytochemical study of Euphorbia helioscopia utilized an 80% ethanol (B145695) extract from the aerial parts. nih.gov The choice of solvent is crucial and is often dictated by the polarity of the target compounds.

Newer techniques such as ultrasound-assisted extraction and supercritical fluid extraction are also being investigated as they offer improved yields and are more environmentally friendly. nih.gov For instance, ultrasound has been used to cause a relatively rapid dissolution of diterpenes into a solvent. google.com

Table 2: Common Extraction Techniques and Solvent Systems for Jatrophane Diterpenoids

| Extraction Technique | Common Solvents |

| Maceration | Ethanol, Methanol |

| Reflux | Ethanol, Methanol |

| Soxhlet Extraction | n-Hexane, Petroleum Ether, Dichloromethane, Chloroform |

| Hot Solvent Extraction | Various organic solvents |

| Ultrasound-Assisted Extraction | Methanol |

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must be subjected to chromatographic separation to isolate the desired jatrophane diterpenoids.

A common strategy for the initial fractionation of the crude extract is column chromatography. Polyamide column chromatography has been specifically mentioned as a useful technique for the separation of jatrophane diterpenoids. elte.hunih.gov In one instance, the chloroform extract of Euphorbia platyphyllos was subjected to polyamide column chromatography. elte.hu The fractions obtained were then further purified.

Following initial fractionation, other chromatographic techniques are employed for further purification. These include vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often using both normal-phase (NP) and reversed-phase (RP) conditions. elte.hu The final purification steps are crucial for obtaining individual jatrophane congeners in a high state of purity.

Chromatographic Separation Strategies for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a crucial and widely employed technique for the final purification of jatrophane diterpenoids from complex fractions obtained during preliminary chromatographic separations. elte.hunih.gov Due to the structural similarity and the presence of multiple stereoisomers among jatrophanes, HPLC provides the high resolution necessary to isolate these compounds in a pure form, which is essential for accurate structure determination and biological activity assessment.

Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized in the purification process. elte.hu Reversed-phase HPLC, often using a C18 column, is particularly common. nih.gov The separation is based on the differential partitioning of the compounds between a nonpolar stationary phase (the C18 column) and a polar mobile phase. The composition of the mobile phase, typically a mixture of solvents like methanol/water or acetonitrile/water, is optimized to achieve the best separation for the specific set of jatrophane polyesters in a given fraction. elte.huresearchgate.net

Detection of the compounds as they elute from the column is commonly performed using a Diode Array Detector (DAD), with monitoring at specific wavelengths such as 210 nm and 254 nm to capture the chromophores present in the molecules. nih.gov The fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure jatrophane diterpenoid.

The following table provides examples of HPLC conditions used for the purification of jatrophane diterpenoids as reported in phytochemical studies.

| HPLC System | Column | Mobile Phase | Detection | Source |

| Agilent 1200 series | Waters X-Bridge C18 (4.6 × 250 mm) | Gradient of Methanol/Water | Diode Array Detector (210 nm, 254 nm) | Euphorbia peplus nih.gov |

| Not Specified | Normal-Phase (NP) Silica Gel | Not Specified | Not Specified | Euphorbia platyphyllos elte.hu |

| Not Specified | Reversed-Phase (RP) C18 | Methanol/Water mixtures | Not Specified | Euphorbia platyphyllos elte.hu |

Chemodiversity and Analog Discovery within Naturally Occurring Jatrophane Diterpenoids

The jatrophane diterpenoids exhibit remarkable chemical diversity, which arises from several structural features. nih.gov The core bicyclic [10.3.0] pentadecane (B166386) system can be highly functionalized and substituted, leading to a vast array of natural analogs. distantreader.org This structural diversity is a key reason for the continued interest in these compounds within natural product drug discovery programs. nih.gov

One of the primary sources of chemodiversity is the pattern of oxygenation on the jatrophane skeleton. Hydroxyl groups can be present at various positions, and these are often acylated with a wide range of ester groups. nih.gov These acyl residues frequently include acetyl, benzoyl, tigloyl, angeloyl, and isobutanoyl groups, among others. nih.gov The number, type, and location of these ester moieties contribute significantly to the structural variety observed in this class of compounds. nih.gov For instance, a study on Euphorbia platyphyllos led to the isolation of several new jatrophane polyesters, differing in their acylation patterns. elte.hu

Furthermore, the stereochemistry of the jatrophane skeleton, including the orientation of methyl groups and substituents on the flexible twelve-membered ring, adds another layer of complexity and diversity. nih.gov Different species, and even different parts of the same plant, can yield distinct sets of jatrophane analogs. For example, while numerous jatrophanes have been isolated from the latex of Euphorbia nicaeensis, a study of its roots led to the discovery of two previously undescribed jatrophane diterpenes. distantreader.org

The ongoing exploration of plants from the Euphorbiaceae family continually leads to the discovery of new jatrophane analogs. Phytochemical investigations of species like Euphorbia helioscopia, Euphorbia peplus, and Euphorbia characias have all resulted in the identification of novel jatrophanes. nih.govtandfonline.comresearchgate.net This continuous discovery of new analogs highlights the rich chemodiversity of this class of diterpenoids and underscores the potential for finding new compounds with unique biological activities. researchgate.netresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Jatrophane Diterpenoids

Precursor Identification and Isoprenoid Biogenesis

The biosynthesis of all diterpenoids, including jatrophanes, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov These fundamental building blocks are synthesized in plants through two distinct pathways: the mevalonic acid (MVA) pathway located in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.govjmb.or.kr

Through a series of head-to-tail condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP is sequentially elongated with three molecules of IPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.govjmb.or.kr GGPP serves as the common substrate for a diverse array of terpene synthases (TPSs), which initiate the cyclization cascades that generate the vast structural diversity of diterpenoid skeletons. nih.govmdpi.com The conversion of GGPP to the macrocyclic diterpene casbene (B1241624) is the first committed step in the biosynthesis of jatrophanes and other related diterpenoids like lathyranes, tiglianes, and ingenanes. nih.govbiorxiv.org

Proposed Cyclization Mechanisms Leading to the Jatrophane Skeleton

The formation of the characteristic bicyclic jatrophane framework from its acyclic precursor, GGPP, involves complex intramolecular cyclization reactions. Two primary biosynthetic routes have been proposed and are subjects of ongoing investigation.

The most widely accepted hypothesis posits that jatrophanes are derived from casbene. nih.govnih.gov The biosynthesis of casbene itself is a remarkable enzymatic feat catalyzed by a single enzyme, casbene synthase (CS). nih.govresearchgate.net This process begins with the cleavage of the diphosphate group from GGPP, generating a delocalized carbocation. nih.gov This cation then undergoes an intramolecular cyclization between the C-1 and the C-14/15 double bond to form a cembrene (B1233663) intermediate. nih.gov Subsequent rearrangement and formation of a cyclopropane (B1198618) ring between C-11 and C-12, via a nonclassical carbocation, yields casbene. nih.gov

From casbene, the proposed pathway to the jatrophane skeleton involves the opening of the cyclopropane ring, followed by a crucial second ring closure. nih.gov This closure occurs between C-6 and C-10, establishing the fused five-membered ring and the characteristic bicyclo[10.3.0]pentadecane core of the jatrophanes. nih.gov

An alternative biosynthetic hypothesis suggests that jatrophanes may arise from lathyrane intermediates. nih.govpnas.org Lathyranes, another class of diterpenoids, also originate from casbene and are considered potential precursors to more complex structures like ingenanes. pnas.orgpnas.org This theory proposes that the jatrophane skeleton is formed through the opening of the cyclopropane ring of a lathyrane precursor. nih.govpnas.org

Recent studies have provided evidence for the role of the lathyrane jolkinol C as a key branch point intermediate in the biosynthesis of both ingenanes and jatrophanes. pnas.org Silencing of the gene encoding the enzyme responsible for converting jolkinol C to a jatrophane precursor in Euphorbia peplus resulted in a significant decrease in jatrophane levels, supporting the lathyrane-to-jatrophane biosynthetic link. pnas.org

Post-Cyclization Modifications and Functionalization Enzymes

Following the formation of the core jatrophane skeleton, a series of extensive post-cyclization modifications occur, leading to the vast structural diversity observed in this class of natural products. nih.govmdpi.com These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and various acyltransferases, resulting in a wide array of oxygenation and esterification patterns. nih.govmdpi.com

Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes that play a critical role in the functionalization of the jatrophane backbone. nih.govmdpi.com They catalyze a wide range of regio- and stereoselective oxidation reactions, including hydroxylation, epoxidation, and the formation of keto groups. nih.govmdpi.com These oxidative modifications not only increase the polarity of the molecule but also introduce key functional groups that are often crucial for their biological activity. nih.govmdpi.com

In the Euphorbiaceae family, CYPs from the CYP726A and CYP71D subfamilies have been implicated in the biosynthesis of casbene-derived diterpenoids. nih.govnih.gov For instance, specific CYPs have been shown to catalyze the 5-oxidation of casbene, a conserved step in the biosynthesis of many bioactive diterpenoids. nih.gov The subsequent patterns of oxidation at various positions on the jatrophane ring system contribute significantly to the structural diversity of these compounds. nih.govmdpi.com

A hallmark of naturally occurring jatrophanes is their extensive esterification. nih.gov They are often found as polyesters, with the number of ester groups ranging from three to as many as eight. nih.gov The acyl groups commonly found are acetyl, propionyl, butanoyl, isobutanoyl, 2-methylbutanoyl, angeloyl, tigloyl, and benzoyl moieties. nih.gov

The enzymes responsible for these esterifications are acyltransferases, with the BAHD family being strong candidates for this role in diterpenoid biosynthesis. nih.govbiorxiv.org The specific attachment of these various acyl groups at different hydroxylated positions on the jatrophane core, combined with the diverse oxygenation patterns introduced by CYPs, leads to an immense number of structurally distinct jatrophane diterpenoids. nih.govmdpi.com The number and position of double bonds, the nature and number of oxygen-containing functional groups (hydroxyl, keto, epoxy, ether), and the stereochemistry of the diterpene core all contribute to this remarkable structural variability. nih.gov

Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Genes

The elucidation of the biosynthetic pathways leading to complex diterpenoids, including the jatrophane family of which Jatrophane 6 is a member, has been significantly advanced through modern genetic and molecular biology techniques. These approaches move beyond theoretical biogenetic proposals to identify and characterize the specific genes and enzymes responsible for constructing the intricate molecular architecture of these compounds.

A foundational strategy involves the use of transcriptomics, particularly through high-throughput RNA sequencing (RNA-seq), to generate a comprehensive snapshot of gene expression in diterpenoid-producing plant tissues. nih.govembrapa.brresearchgate.net For instance, in species of the Euphorbiaceae family, which are rich sources of jatrophanes, researchers have compared the transcriptomes of different tissues (e.g., roots, latex, seeds) to pinpoint candidate genes that are highly expressed in the locations where these compounds accumulate. nih.govusc.edu.aunih.gov In Jatropha curcas, transcriptome analysis of developing seeds helped identify genes related to terpenoid biosynthesis. nih.gov Similarly, studies in Euphorbia peplus have utilized metabolomics-guided transcriptomics to correlate the presence of specific jatrophanes with the expression of candidate genes. nih.gov

Once candidate genes are identified, the next critical step is functional characterization to confirm their role in the biosynthetic pathway. frontiersin.orgnih.gov This is frequently achieved through heterologous expression systems. Genes suspected of encoding biosynthetic enzymes, such as terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), are cloned and expressed in a host organism that does not naturally produce the compounds of interest, such as Nicotiana benthamiana (a plant) or Saccharomyces cerevisiae (yeast). nih.govpnas.org For example, the first committed step in the biosynthesis of most jatrophane-type diterpenoids is the cyclization of geranylgeranyl diphosphate (GGPP) to form casbene. oup.com The casbene synthase (CS) gene was one of the first to be cloned and characterized from Euphorbiaceae species. oup.com Subsequently, candidate cytochrome P450 genes, often found to be highly expressed alongside the CS gene, are co-expressed with the CS gene in the heterologous host. pnas.org The system is then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to see if the expected intermediate or final products are formed. pnas.orgoup.com This approach has been instrumental in identifying specific P450s from the CYP71 and CYP726 families that perform sequential oxidation reactions on the casbene scaffold, which are crucial for the formation of the jatrophane core. nih.govpnas.org

A significant breakthrough in this field has been the discovery that genes for diterpenoid biosynthesis are often physically organized into biosynthetic gene clusters (BGCs) within the plant genome. oup.comnih.govoup.com This clustering facilitates the co-regulation and inheritance of the entire pathway. Genome mining and sequencing of large-insert genomic libraries (like BAC libraries) have revealed that in Jatropha curcas, Ricinus communis (castor), and Euphorbia peplus, the casbene synthase gene is located adjacent to a suite of CYP genes and other modifying enzymes like alcohol dehydrogenases (ADHs) and acyltransferases. nih.govoup.comnih.gov The existence of these conserved gene clusters across different Euphorbiaceae species suggests a common evolutionary origin for the biosynthesis of casbene-derived diterpenoids, including jatrophanes, lathyranes, and ingenanes. oup.comoup.com

To confirm the in vivo function of these genes within the native plant, researchers employ gene silencing techniques. Virus-induced gene silencing (VIGS) has been successfully applied in Euphorbia peplus. nih.gov By silencing key genes in the pathway, such as those encoding specific P450s, scientists can observe the resulting changes in the plant's metabolome. nih.gov For instance, silencing a gene essential for producing the intermediate jolkinol C led to a significant reduction in the accumulation of both jatrophanes and ingenanes, providing strong evidence that these two major classes of diterpenoids share a common branched pathway. nih.gov

Table 1: Key Gene Families and Enzymes in Jatrophane Biosynthesis

| Gene/Enzyme Family | Abbreviation | Putative Function in Jatrophane Pathway | Example Organism(s) |

|---|---|---|---|

| Casbene Synthase | CS / CBS | Catalyzes the first committed step: cyclization of GGPP to casbene. oup.com | Ricinus communis, Jatropha curcas, Euphorbia spp. oup.com |

| Cytochrome P450 Monooxygenase | CYP | Perform critical, often regio-specific, oxidation reactions on the casbene scaffold to create diversity. pnas.orgnih.govmdpi.com | Ricinus communis, Jatropha curcas, Euphorbia spp. oup.commdpi.com |

| - CYP71 Clan | CYP71D | Involved in early oxidation steps, such as at the C-9 position of casbene. pnas.org | Euphorbia lathyris pnas.org |

| - CYP726 Family | CYP726A | Involved in various oxidation steps, including at the C-5 position of casbene. nih.govpnas.org | Euphorbia lathyris, Ricinus communis pnas.orgoup.com |

| Alcohol Dehydrogenase | ADH | Catalyzes dehydrogenation of hydroxyl groups, enabling subsequent cyclization reactions. pnas.org | Euphorbia lathyris pnas.org |

| BAHD Acyltransferase | BAHD | Potentially responsible for the addition of acyl (ester) groups to the diterpenoid core. nih.gov | Ricinus communis nih.gov |

Table 2: Genetic Approaches and Their Applications in Jatrophane Pathway Elucidation

| Technique | Application | Key Findings |

|---|---|---|

| Transcriptome Analysis (RNA-seq) | Identification of candidate genes by comparing expression profiles in different tissues or conditions. nih.govembrapa.br | Pinpointed highly expressed TPS, CYP, and ADH genes in diterpenoid-accumulating tissues like latex and roots. usc.edu.aunih.gov |

| Heterologous Expression | Functional characterization of candidate genes in hosts like N. benthamiana or yeast. nih.govpnas.org | Confirmed the specific oxidative functions of CYP71D445 (C-9 oxidation) and CYP726A27 (C-5 oxidation) on casbene. pnas.org |

| Genome Mining & BAC Sequencing | Identification of biosynthetic gene clusters (BGCs). oup.comoup.com | Revealed that genes for casbene synthesis and modification are physically clustered in the genomes of J. curcas and other Euphorbiaceae. oup.comoup.com |

| Virus-Induced Gene Silencing (VIGS) | In vivo validation of gene function by knocking down gene expression in the native plant. nih.gov | Demonstrated that jolkinol C is a key branch-point intermediate for both jatrophane and ingenane (B1209409) biosynthesis in E. peplus. nih.gov |

Synthetic Chemistry and Structural Derivatization of Jatrophane Diterpenoids

Total Synthesis Strategies for the Jatrophane Core

The total synthesis of jatrophane diterpenoids has been a subject of intense research, leading to the development of innovative synthetic methodologies. These efforts have not only provided access to these complex natural products but have also pushed the boundaries of modern organic synthesis.

Historical Milestones in the Total Synthesis of Representative Jatrophanes

The quest to synthesize jatrophanes began in earnest following the isolation and structural elucidation of jatrophone (B1672808) in 1970. nih.gov A significant early achievement was the total synthesis of racemic normethyljatrophone and jatrophone, which laid the groundwork for future endeavors. tjnpr.orgresearchgate.net The first total synthesis of an optically active jatrophane, (+)-jatrophone, was a landmark achievement, showcasing a convergent and stereocontrolled route. tjnpr.orgresearchgate.net

Over the years, synthetic efforts have targeted a variety of jatrophane diterpenes. For instance, the enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, a jatrophane from Euphorbia characias, was accomplished, confirming its initially tentative structure. nih.govacs.org Synthetic studies have also been directed towards complex members like Pl-4 and Pl-3, isolated from Euphorbia platyphyllos. researchgate.netthieme-connect.comacs.orgunivie.ac.atnih.gov These campaigns have often required the development of novel strategies to address the specific challenges posed by each target molecule. thieme-connect.comunivie.ac.at The synthesis of natural and non-natural Δ5,6Δ12,13-jatrophane diterpenes has also been reported, driven by the interest in their potential as multidrug resistance (MDR) modulators. figshare.com

Key Methodological Advances in Macrocycle Formation

The construction of the 12-membered macrocycle is a critical and often challenging step in jatrophane synthesis. Various methodologies have been employed to forge this large ring structure.

One of the most powerful and widely used methods is ring-closing metathesis (RCM) . nih.govacs.org This reaction, often catalyzed by ruthenium-based catalysts, has proven effective in forming the C12/C13 double bond in the jatrophane core. acs.orgfigshare.com The success of RCM is often dependent on the conformation of the acyclic precursor, which must be able to adopt a reactive conformation for cyclization to occur.

Another key strategy involves palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura cross-coupling has been utilized to form the C5/C6 double bond, a crucial step in assembling the triene precursor for subsequent RCM. nih.govacs.orgfigshare.com Palladium-catalyzed carbonylative coupling of vinyl triflates with vinyl stannanes has also been employed as a macrocycle-forming step. tjnpr.org

Other notable macrocyclization tactics include:

Nozaki-Hiyama-Kishi (NHK) reaction : This chromium-mediated coupling has been proposed as a key step for closing the cyclopentane (B165970) ring prior to macrocyclization in some synthetic designs. acs.orgunivie.ac.at

Samarium diiodide (SmI2)-mediated reactions : SmI2-mediated Reformatsky reactions have been instrumental in the stereoselective synthesis of key fragments for jatrophane synthesis. researchgate.netnih.gov

Intramolecular Diels-Alder (IMDA) reaction : A stereoconvergent IMDA reaction has been used to construct the carboskeleton of a jatrophane natural product. researchgate.net

Condensation of an acetylenic aldehyde : This method was a key step in an early and efficient route to (+)-jatrophone. researchgate.netresearchgate.net

| Methodology | Key Features | Representative Application |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Forms C=C bond, often used for C12/C13 closure. acs.orgfigshare.com | Total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol. nih.govacs.org |

| Suzuki-Miyaura Cross-Coupling | Forms C-C bond, used for C5/C6 bond formation. nih.govfigshare.com | Assembly of triene precursor for RCM. acs.org |

| Nozaki-Hiyama-Kishi (NHK) Reaction | Chromium-mediated C-C bond formation. acs.orgunivie.ac.at | Proposed for cyclopentane ring closure. acs.org |

| SmI2-Mediated Reformatsky Reaction | Diastereoselective C-C bond formation. researchgate.netnih.gov | Synthesis of the eastern fragment of Pl-3. nih.gov |

Stereoselective and Regioselective Synthetic Operations

The dense functionalization and multiple stereocenters of the jatrophane core demand a high degree of stereochemical and regiochemical control throughout the synthesis.

Stereoselective reactions are crucial for establishing the correct relative and absolute stereochemistry of the molecule. Some key examples include:

Asymmetric dihydroxylation and hydrogenation : These reactions are used to introduce chiral centers with high enantioselectivity. researchgate.net

Substrate-controlled reactions : The inherent chirality of an intermediate is often used to direct the stereochemical outcome of subsequent reactions. This has been demonstrated in the stereoselective construction of the methylcyclopentane (B18539) core of certain jatrophanoids. researchgate.net

Claisen-Eschenmoser rearrangement : This sigmatropic rearrangement has been used for the stereoselective synthesis of highly oxygenated cyclopentane building blocks. researchgate.net

Mosher ester analysis : This NMR-based method is frequently used to determine the stereochemistry of newly formed chiral centers. thieme-connect.comacs.org

Regioselective operations are equally important for differentiating between and selectively modifying various functional groups. Examples include:

Regioselective enol triflate formation : This allows for the selective activation of a ketone for subsequent cross-coupling reactions. researchgate.net

Chelation-controlled lithiation : This technique enables the regioselective functionalization of molecules containing multiple potential sites for metalation. A notable example is the regioselective lithiation of a (Z)-configured vinyl dibromide precursor, which was a key step in the synthesis of an advanced intermediate of Pl-4. researchgate.netacs.org

Directed hydrozirconation-iodination : This method allows for the regioselective introduction of an iodine atom, which can then be used in further coupling reactions. lookchem.com

Semi-Synthetic Approaches for Jatrophane 6 Analogs

While total synthesis provides access to the core jatrophane skeleton, semi-synthesis starting from naturally abundant jatrophanes is a more practical approach for generating a library of analogs for structure-activity relationship (SAR) studies. researchgate.net this compound, with its multiple ester and hydroxyl groups, is an ideal candidate for such modifications.

Esterification and Hydrolysis Reactions

The ester groups present in many naturally occurring jatrophanes are prime targets for chemical modification.

Esterification of free hydroxyl groups allows for the introduction of a wide variety of acyl groups, enabling the exploration of the impact of different substituents on biological activity. This can be achieved using standard esterification conditions, such as reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. savemyexams.com

Hydrolysis of existing ester groups, on the other hand, can provide access to the core polyol structure or selectively remove specific ester groups. savemyexams.comlibretexts.orgjk-sci.com

Acid-catalyzed hydrolysis is a reversible process that can be used to remove ester groups. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that leads to the carboxylate salt and the alcohol. libretexts.orgjk-sci.com This method is often preferred for complete ester removal. jk-sci.com

These reactions have been successfully applied to create a library of jatrophane derivatives to probe their activity as P-glycoprotein modulators. researchgate.net

Hydrogenation and Epoxidation Modifications

The double bonds within the jatrophane skeleton offer further opportunities for structural diversification.

Epoxidation of the double bonds introduces an oxirane ring, which can serve as a handle for further functionalization. libretexts.org Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. libretexts.org The stereochemistry of the epoxidation is often directed by the existing stereocenters in the molecule. The resulting epoxides can be opened under acidic or basic conditions to introduce new functional groups. The epoxidation of jatrophane diterpenes has been used to generate new derivatives for biological evaluation. researchgate.net

| Reaction Type | Reagents and Conditions | Purpose | Example Application |

|---|---|---|---|

| Esterification | Acyl chloride or anhydride, base. savemyexams.com | Introduce new ester groups. | Generation of jatrophane analogs for SAR studies. researchgate.net |

| Hydrolysis | Aqueous acid or base, heat. libretexts.orgjk-sci.com | Remove existing ester groups. | Access to polyol core, selective deprotection. researchgate.net |

| Hydrogenation | H2, Palladium catalyst. lookchem.com | Reduce double bonds. | Saturation of α,β-unsaturated systems. lookchem.com |

| Epoxidation | m-CPBA. libretexts.org | Introduce epoxide functionality. | Creation of new derivatives for biological screening. researchgate.net |

Design and Synthesis of Non-Natural Jatrophane Derivatives

The synthesis of non-natural jatrophane derivatives is primarily driven by the need to investigate and expand upon the diverse biological activities observed in their naturally occurring counterparts. nih.govnih.gov Natural jatrophanes often exist as complex mixtures of esters, which can be challenging to isolate and purify in large quantities. core.ac.uk By developing flexible synthetic routes, chemists can produce not only the natural products themselves but also a wide array of analogues with modified functional groups, stereochemistry, and core structures. acs.orgacs.org This allows for systematic exploration of structure-activity relationships (SAR), particularly for promising activities such as the modulation of P-glycoprotein (Pgp) dependent multidrug resistance (MDR) in cancer cells. nih.govacs.org The total synthesis of these complex molecules provides access to compounds with improved properties and helps to identify the key structural features—the pharmacophore—responsible for their biological effects. mdpi.com

Chemical Libraries and Diversity-Oriented Synthesis

The creation of chemical libraries is a cornerstone of modern drug discovery and medicinal chemistry. mdpi.com For jatrophane diterpenoids, library synthesis has been approached through both the semi-synthesis from isolated natural products and fully synthetic strategies. A prominent example involves the phytochemical investigation of Pedilanthus tithymaloides, which yielded 13 jatrophane diterpenoids. nih.govacs.org This initial set of compounds was then expanded by subjecting the major components to a series of chemical modifications, including esterification, hydrolysis, hydrogenation, and epoxidation, to generate an additional 22 new derivatives. nih.govacs.org This "jatrophane library" was instrumental in screening for MDR modulators and delineating initial SAR. nih.govacs.org

Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting point, often varying the molecular skeleton itself in addition to peripheral functional groups. mdpi.comscispace.com The complex yet synthetically tractable jatrophane scaffold is a suitable substrate for DOS approaches. The core structure can be assembled through key reactions, and then late-stage functionalization can be employed to introduce diversity. nih.govbeilstein-journals.org While full skeletal diversity in jatrophane synthesis is still an emerging area, the principles of DOS are evident in strategies that create libraries with significant "appendage diversity," where various acyl groups and other functionalities are attached to the core. nih.gov

The table below details the types of semi-synthetic modifications used to create a chemical library from naturally isolated jatrophanes. nih.govacs.org

| Modification Type | Reagents/Conditions | Purpose | Resulting Derivatives |

| Esterification | Acid chlorides/anhydrides, DMAP | Introduce new acyl groups to explore lipophilicity and steric effects. | New ester derivatives (e.g., acetates, propionates, benzoates). |

| Hydrolysis | Basic conditions (e.g., K2CO3, MeOH) | Remove existing ester groups to reveal hydroxyl functionalities. | Polyol derivatives. |

| Hydrogenation | H2, Pd/C | Reduce double bonds within the scaffold. | Saturated or partially saturated analogues. |

| Epoxidation | m-CPBA | Introduce epoxide rings at specific double bonds. | Epoxidized jatrophane derivatives. |

Synthesis of Rearranged Jatrophane Skeletons (e.g., Segetanes, Paralianes, Pepluanes)

The structural diversity of diterpenoids isolated from Euphorbia species extends beyond the jatrophane framework to include a variety of rearranged skeletons such as segetanes, paralianes, and pepluanes. core.ac.ukresearchgate.net These classes of compounds are often co-isolated with jatrophanes and are believed to be biosynthetically derived from them through complex enzymatic cyclizations and rearrangements. nih.govacs.org For instance, the pepluane skeleton is hypothesized to form from a jatrophane precursor via enzymatic epoxidation followed by a cycle expansion. nih.gov

The synthetic challenge lies in mimicking these proposed biosynthetic transformations in a laboratory setting to access these unique carbon skeletons. A notable example is the biomimetic synthesis of heliojatrones A and B, which possess an unprecedented rearranged trans-bicyclo[8.3.0]tridecane core. acs.org Researchers postulated that these compounds could arise from known jatrophane precursors, euphoscopin F and 2-epi-euphornin I, respectively. acs.org This hypothesis was validated through a laboratory synthesis where the jatrophane precursor, a β,γ-unsaturated ketone, underwent a photochemical rearrangement. acs.org Irradiation of the precursor with a high-pressure mercury lamp induced a Norrish-type I cleavage, which, followed by radical recombination and rearrangement, successfully yielded the novel heliojatrone skeleton. acs.org This work provides a powerful demonstration of how a jatrophane core can be synthetically manipulated to produce rearranged, non-natural skeletons, opening avenues to novel chemical space. acs.org

Computational Chemistry in Synthetic Planning and Conformational Analysis

Computational chemistry has become an indispensable tool in the study of complex natural products like jatrophanes. Its applications range from predicting the feasibility and stereochemical outcome of key reactions to analyzing the complex conformational landscape of these flexible macrocycles. acs.orgnih.gov

In the realm of synthetic planning, Density Functional Theory (DFT) calculations have been used to provide critical insights into reaction mechanisms. During the total synthesis of several Δ5,6Δ12,13-jatrophane diterpenes, a key step was an uncatalyzed intramolecular carbonyl-ene reaction to form the five-membered ring of the core structure. acs.orgacs.orgpeeref.com This reaction produced two diastereomers. DFT calculations were employed to study the transition states of this reaction, helping to rationalize the observed diastereoselectivity and understand the stereochemical course of this crucial C-C bond formation. acs.orgacs.org

The macrocyclic nature of the jatrophane skeleton imparts significant conformational flexibility, which is crucial to its biological function. NMR spectroscopy often reveals this flexibility, sometimes showing signal duplication due to slow equilibrium between distinct conformations at low temperatures. nih.gov Computational analysis is essential for characterizing these conformers. A study on euphodendroidins, a series of jatrophane-type diterpenoids, demonstrated the power of combining NMR data with quantum mechanical calculations. nih.gov The jatrophane ring can adopt two primary conformations, termed endo and exo, based on the orientation of the C6-C17 exomethylene group relative to the macrocycle. researchgate.net By calculating the NMR chemical shifts for the optimized geometries of different possible conformers and comparing them to the experimental data using statistical methods like the DP4+ probability, researchers can confidently assign the solution-state structures of the exchanging conformers. nih.gov

The table below summarizes the two major conformational families of the jatrophane ring.

| Conformer Type | Defining Structural Feature | Significance |

| endo | The C6=C17 exomethylene double bond is oriented towards the interior of the macrocycle. | Represents one of two stable conformational states. |

| exo | The C6=C17 exomethylene double bond is oriented away from the interior of the macrocycle. | Represents the second stable conformational state, often in equilibrium with the endo form. |

Structure Activity Relationship Sar Studies of Jatrophane Diterpenoids

Methodological Framework for SAR Elucidation

The elucidation of SAR for jatrophane diterpenoids relies on a systematic framework that combines the generation of compound libraries with rigorous biological evaluation and structural analysis.

A critical component of SAR studies is the availability of a diverse set of related compounds for comparative analysis. For jatrophanes, these libraries are established through two primary approaches: isolation of natural analogues and semi-synthesis.

Phytochemical investigation of plants from the Euphorbiaceae family, such as various Euphorbia species, has yielded a large number of naturally occurring, structurally related jatrophane diterpenoids. researchgate.netnih.gov The isolation of these extensive series of natural analogues provides an invaluable resource for SAR studies, allowing for the evaluation of key pharmacophoric elements without the need for chemical synthesis. researchgate.net These compounds often differ only in their acylation patterns at specific carbon positions, providing a natural library to probe the influence of these groups. researchgate.net

Esterification and Hydrolysis: To study the impact of different acyl groups or the presence of free hydroxyls.

Hydrogenation and Epoxidation: To alter the saturation and functionality of the macrocycle.

Through these methods, researchers have established dedicated jatrophane libraries, including "mini compound libraries," to systematically screen for biological activity and build comprehensive SAR models. researchgate.net The general principles of fragment-based library design, which prioritize properties like aqueous solubility and synthetic tractability, also inform the strategic development of these collections. stanford.edu

Once a library of compounds is assembled, their biological activities are assayed. The correlation of these activities with their distinct structural features is achieved through several advanced techniques.

Spectroscopic and Crystallographic Analysis: The precise three-dimensional structure of each jatrophane analogue is paramount. High-resolution mass spectrometry (HRESIMS), extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are used to unambiguously determine the molecular formula, connectivity, and both relative and absolute configurations of the stereogenic centers. acs.orgmdpi.comcolab.ws

Quantitative Structure-Activity Relationship (QSAR): For activities like the modulation of P-glycoprotein (P-gp), QSAR modeling is a powerful tool. uma.pt This computational method establishes a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or "molecular descriptors." uma.pt By identifying the most relevant molecular features, QSAR models can help predict the activity of new compounds and guide the design of more potent derivatives. uma.pt

Comparative Biological Assays: The core of SAR involves comparing the biological data across the compound library. For instance, the P-gp inhibitory activity of a series of jatrophanes isolated from Euphorbia peplus was compared to cyclosporin (B1163) A, a standard modulator, to identify key structural requirements for activity. unina.itacs.org Similarly, antiviral activities against viruses like Chikungunya (CHIKV) and HIV have been systematically evaluated across libraries of jatrophane esters. acs.org

Influence of Substitution Patterns on Biological Activities

SAR studies have consistently demonstrated that the type and position of substituent groups on the jatrophane core are critical determinants of biological activity, particularly for MDR reversal.

The oxygenation pattern around the macrocycle is a key factor influencing the interaction of jatrophanes with their biological targets. unina.itacs.orgnih.govresearchgate.net

C-3: A free hydroxyl group at the C-3 position has been repeatedly identified as a crucial feature for enhancing P-gp inhibitory activity. researchgate.netacs.orgmdpi.com

C-5: Substitution at the C-5 position with a bulky group has been shown to decrease activity. acs.org However, the nature of the acyloxy group at this position can contribute to differences in MDR reversal potency. researchgate.net

C-8: The presence of a free hydroxyl group at C-8 leads to a collapse in P-gp inhibitory activity. unina.itacs.org Acyloxy substitution at this position is often observed and is considered important for activity. researchgate.net

C-9: An acetoxyl group at the C-9 position has been shown to increase activity. unina.itacs.org More broadly, acyloxy substitution at C-9 is considered essential for the MDR reversal activity of some jatrophane series. nih.gov

C-14: The functionality at C-14 is highly significant. The presence of a carbonyl (keto) group at this position can increase P-gp inhibitory activity. unina.itacs.org Conversely, for a different series of jatrophanes, the absence of a keto-carbonyl at C-14 was found to be essential for MDR reversal. colab.wsresearchgate.net Acylation of a hydroxyl group at C-14 has also been shown to be favorable for activity. researchgate.net

C-15: A free hydroxyl group at the C-15 position contributes positively to P-gp inhibitory activity. unina.itacs.org

The following table summarizes the influence of oxygenation at key positions on P-gp inhibitory activity based on studies of jatrophanes from Euphorbia peplus.

| Carbon Position | Substitution Feature | Effect on P-gp Inhibition | Citation |

| C-3 | Free Hydroxyl (-OH) | Increases Activity | researchgate.netacs.orgmdpi.com |

| C-5 | Large/Bulky Group | Decreases Activity | acs.org |

| C-8 | Free Hydroxyl (-OH) | Collapses Activity | unina.itacs.org |

| C-9 | Acetoxyl (-OAc) | Increases Activity | unina.itacs.org |

| C-14 | Carbonyl (=O) | Increases Activity | unina.itacs.org |

| C-15 | Free Hydroxyl (-OH) | Increases Activity | unina.itacs.org |

The balance between hydroxyl groups and their acylated (ester) forms is a defining element of jatrophane SAR. The process of acylation, often involving multiple cytochrome P450s and acyltransferases during biosynthesis, adds significant structural and functional diversity. nih.govnih.gov

The presence of a free hydroxyl group is not universally beneficial; its effect is position-dependent. As noted, a free -OH at C-3 and C-15 is favorable for P-gp inhibition, while one at C-8 is detrimental. acs.org The negative effect of hydroxylation can also be seen at C-2. researchgate.netmdpi.com

The presence of keto groups and the positioning of double bonds within the jatrophane skeleton are additional structural features that have a profound impact on biological activity.

Keto Groups: Keto groups are commonly found at positions C-9 and C-14. u-szeged.hu The presence of a ketone at C-14 has been linked to increased P-gp inhibitory activity in some series of jatrophanes. unina.itacs.org This can be identified in the 13C NMR spectrum by a characteristic signal around δC 202.9. mdpi.com However, the influence of keto groups can be context-dependent, as other studies have concluded that the absence of keto-carbonyls at C-9 and C-14 is essential for the MDR reversal activity of other jatrophane series. colab.wsresearchgate.net

Double Bonds: Most naturally occurring jatrophanes possess a bicyclo[10.3.0]pentadecane core that features a double bond between C-11 and C-12 and an exocyclic methylene (B1212753) group at C-6 (a Δ6(17) double bond). u-szeged.hu The position of these bonds is significant. For example, in one study investigating anti-inflammatory activity, jatrophanes with an exocyclic Δ6(17) double bond were the most potent inhibitors of nitric oxide (NO) production. mdpi.com This activity was diminished in analogues that instead had a Δ5(6) double bond or a 5,6-epoxy group, highlighting the importance of this specific structural feature. mdpi.com

Conformational Dynamics and Their Contribution to Biological Efficacy

The flexibility of the 12-membered ring is a key determinant of the molecule's ability to bind effectively to target proteins. mdpi.com Studies on a range of jatrophane diterpenoids have revealed that the spatial arrangement of substituent groups, dictated by the ring's conformation, is crucial for activity. For instance, the orientation of hydroxyl and various ester groups at positions C-2, C-3, C-5, C-8, C-9, C-14, and C-15 can either facilitate or hinder the interactions necessary for a biological response, such as the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells. acs.orgacs.orgunina.it

Research combining Nuclear Magnetic Resonance (NMR) spectroscopy with molecular modeling has provided significant insights into the conformational behavior of jatrophanes. researchgate.netnih.gov By analyzing NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) correlations, researchers can deduce dihedral angles and interproton distances. This experimental data is then used to validate conformations predicted by computational methods like Density Functional Theory (DFT). researchgate.net This integrated approach allows for the unambiguous determination of the relative and absolute configurations of these complex molecules, which is fundamental to understanding how their shape contributes to their potency. For example, the stereochemistry at specific centers like C-2, C-13, and C-14 has been correlated with particular NMR chemical shifts, providing a tool to predict the conformation of their flexible macrocyclic rings. colab.ws The substitution pattern and resulting conformational rigidity or flexibility appear to be key for activities like reversing ABCB1-mediated MDR. frontiersin.org

| Jatrophane Feature | Contribution to Biological Efficacy | Primary Method of Study | Reference |

|---|---|---|---|

| Flexible 12-membered Macrocycle | Allows adoption of multiple conformations to fit into target binding sites. The substitution pattern dictates the preferred, biologically active conformation. | NMR Spectroscopy, X-ray Crystallography | mdpi.com |

| Substituent Orientation (e.g., at C-3, C-5, C-9, C-15) | The spatial arrangement of functional groups is critical for binding affinity and activity, such as P-gp inhibition. | Structure-Activity Relationship (SAR) Studies | acs.org, acs.org |

| Specific Stereochemistry (e.g., at C-2, C-13, C-14) | Determines the overall molecular shape and is directly correlated to biological potency. | NMR Spectroscopy, Molecular Modeling (DFT) | researchgate.net, colab.ws |

Ligand-Target Interactions: Computational Modeling and Docking Studies

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools for elucidating the interactions between jatrophane diterpenoids and their biological targets. These in silico approaches complement experimental data, providing a molecular-level understanding of binding modes and helping to rationalize observed biological activities. researchgate.netuma.pt

Molecular docking studies have been used to predict the binding poses of jatrophane diterpenoids within the binding pockets of various protein targets. For instance, docking studies of several jatrophanes into the C1B domain of protein kinase C delta (PKCδ) were performed to investigate their mechanism for inducing autophagy. mdpi.com Interestingly, the most potent compound in that study, euphpepluone K, did not appear to bind to the same regulatory region as known PKC modulators, suggesting an alternative mechanism of action that requires further investigation. mdpi.com In other research, docking studies were used to identify potential viral targets for jatrophane diterpenes, with one study revealing a good binding affinity for the 3CL protease (3CLpro) of coronaviruses. researchgate.netresearchgate.net

These computational approaches not only help in understanding the mechanism of action but also guide the rational design of new derivatives with enhanced potency and specificity. uma.pt By identifying the key pharmacophoric elements responsible for activity, researchers can focus synthetic efforts on modifying the jatrophane scaffold to improve its therapeutic potential. researchgate.net

| Computational Method | Target Protein | Key Findings | Reference |

|---|---|---|---|

| QSAR | P-glycoprotein (ABCB1) | Established a quantitative relationship between molecular descriptors and P-gp modulation. Highlighted the importance of lipophilicity and specific substituents. | uma.pt |

| Molecular Docking | P-glycoprotein (ABCB1) | Revealed that the southwestern fragment of the molecule (C-2/C-5) is likely involved in binding. | acs.org |

| Molecular Docking | Protein Kinase C delta (PKCδ) | Investigated a potential mechanism for autophagy induction; potent compounds did not bind to the expected regulatory site. | mdpi.com |

| Molecular Docking | 3CL Protease (3CLpro) | Identified potential antiviral activity by showing favorable binding affinity to the viral enzyme's active site. | researchgate.net, researchgate.net |

Mechanistic Investigations of Biological Activities of Jatrophane Diterpenoids

Cellular and Molecular Targets in Antiproliferative Activity

Jatrophane diterpenoids, a class of macrocyclic compounds primarily found in the Euphorbiaceae family, have garnered significant attention for their complex chemical structures and diverse biological activities. researchgate.net Mechanistic studies have begun to unravel the cellular and molecular targets through which these compounds, including the representative Jatrophane 6, exert their antiproliferative effects. These investigations highlight their potential as modulators of cancer cell growth and drug resistance.

Inhibition of Cellular Proliferation in Cancer Cell Lines

Jatrophane diterpenoids have demonstrated notable antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay to determine the concentration required to inhibit cell growth by 50% (IC50).

Research has shown that various jatrophanes can inhibit the growth of non-small cell lung carcinoma (NCI-H460), glioblastoma (U87), and various gastrointestinal cancer cells, including gastric (EPG85-257), pancreatic (EPP85-181), and colon (HT-29) carcinomas. thieme-connect.commdpi.com For instance, certain jatrophane diterpenes isolated from Euphorbia nicaeensis were found to inhibit the cell growth of the NCI-H460 non-small cell lung carcinoma and U87 glioblastoma cell lines, with IC50 values ranging between 10 µM and 20 µM. mdpi.com Similarly, compounds extracted from Euphorbia tuckeyana showed moderate inhibition of gastric and pancreatic tumor cell lines. thieme-connect.com Other studies on jatrophanes from Euphorbia kansui revealed antiproliferative effects against liver (HepG2), breast (MCF-7), and prostate (DU145) cancer cell lines, with one compound, Kansuijatrophanol C, showing an IC50 value of 9.47 µM against HepG2 cells. researchgate.net The diterpene jatrophone (B1672808), a related macrocyclic compound, also displayed strong anticancer activity against gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines. nih.gov

| Jatrophane Compound | Cancer Cell Line | Cell Line Type | Observed Effect | IC50 Value (µM) | Source |

|---|---|---|---|---|---|

| Jatrophane Diterpene | NCI-H460 | Non-Small Cell Lung Carcinoma | Inhibition of cell growth | 10 - 20 | mdpi.com |

| Jatrophane Diterpene | U87 | Glioblastoma | Inhibition of cell growth | 10 - 20 | mdpi.com |

| Kansuijatrophanol C | HepG2 | Liver Cancer | Inhibition of cell growth | 9.47 | researchgate.net |

| Jatrophone | AGS | Gastric Adenocarcinoma | Strong anticancer activity | Not specified | nih.gov |

| Jatrophone | HL-60 | Leukemia | Strong anticancer activity | Not specified | nih.gov |

| Jatrophane Diterpenes | EPG85-257 | Gastric Carcinoma | Moderate growth inhibition | Not specified | thieme-connect.com |

| Jatrophane Diterpenes | EPP85-181 | Pancreatic Carcinoma | Moderate growth inhibition | Not specified | thieme-connect.com |

Modulation of Multidrug Resistance (MDR) via Efflux Transporters

A significant aspect of the biological activity of jatrophane diterpenoids is their ability to modulate multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a primary obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporter proteins, which actively pump anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. core.ac.ukthieme-connect.com

Jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp or ABCB1), the most well-characterized ABC transporter associated with MDR. nih.govnih.gov Studies have shown that these compounds can directly interact with P-gp, inhibiting its function. acs.orgnih.gov The mechanism of inhibition often involves the modulation of the transporter's ATPase activity. nih.govmdpi.com For instance, some jatrophanes stimulate the ATPase activity of ABCB1 in a concentration-dependent manner, which suggests a direct interaction with the transporter that can interfere with the transport of other substrates. nih.govcore.ac.uk This direct inhibition restores the susceptibility of resistant cancer cells to chemotherapeutic drugs.

The inhibitory effect of jatrophanes on P-gp function is commonly demonstrated using functional assays, such as the rhodamine 123 (Rh123) accumulation assay. nih.govfrontiersin.org Rh123 is a fluorescent substrate of P-gp; in MDR cells overexpressing this transporter, Rh123 is actively effluxed, resulting in low intracellular fluorescence. When these cells are treated with a P-gp inhibitor like this compound, the efflux is blocked, leading to an increase in intracellular Rh123 accumulation, which can be quantified by flow cytometry. thieme-connect.comresearchgate.netresearchgate.net

Numerous studies have reported that jatrophane diterpenoids significantly enhance the accumulation of Rh123 in various P-gp-overexpressing MDR cancer cell lines, including mouse T-lymphoma (L5178Y), human breast cancer (MCF-7/ADR), and non-small cell lung cancer (NCI-H460/R) cells. nih.govresearchgate.netnih.gov The effectiveness of these compounds as MDR modulators is often expressed as the Fluorescence Activity Ratio (FAR), with higher values indicating stronger inhibition. Some jatrophanes have been shown to be two- to three-fold more effective than the reference modulator verapamil. core.ac.uk

| Jatrophane Compound | MDR Cell Line | Assay | Key Finding | Source |

|---|---|---|---|---|

| Euphodendroidin D | Not specified (P-gp mediated transport) | Daunomycin transport inhibition | Outperformed cyclosporin (B1163) by a factor of 2 | nih.gov |

| Various Jatrophanes | L5178Y Mouse T-lymphoma (ABCB1-transfected) | Rhodamine 123 accumulation | Enhanced Rh123 accumulation | nih.gov |

| Welwitschene, Epoxywelwitschene | L5178Y-MDR | Rhodamine 123 accumulation | Strong modulators, more effective than verapamil | core.ac.uk |

| Nicaeenin F, Nicaeenin G | NCI-H460/R, DLD1-TxR | P-gp activity inhibition | Showed the strongest inhibitory effects | researchgate.netmdpi.com |

| Euphosorophane I | MCF-7/ADR | Rhodamine 123 accumulation | Increased intracellular accumulation of Rh123 | mdpi.com |

| Various Jatrophanes | HepG2/ADR, MCF-7/ADR | Rhodamine 123 efflux | Identified as potent MDR modulators | nih.govresearchgate.net |

By inhibiting P-gp-mediated drug efflux, jatrophane diterpenoids can act synergistically with conventional anticancer drugs, effectively reversing the MDR phenotype. nih.govresearchgate.net This chemosensitization has been observed in combination with P-gp substrates like paclitaxel (B517696) and doxorubicin. acs.orgnih.gov For example, certain jatrophanes isolated from Euphorbia dendroides demonstrated a strong potential to reverse resistance to paclitaxel in the MDR non-small cell lung carcinoma cell line NCI-H460/R. acs.orgmdpi.com This synergistic interaction allows for the restoration of the cytotoxic efficacy of the chemotherapeutic agent in resistant cells. core.ac.uk In some cases, this effect is not solely due to P-gp inhibition, suggesting that jatrophanes may also influence other cellular pathways involved in drug resistance and cell death. nih.govresearchgate.net

Interference with Intracellular Signaling Pathways (e.g., Wnt/β-catenin)

Beyond their direct effects on cell proliferation and MDR transporters, some jatrophane diterpenoids can modulate key intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Wnt/β-catenin signaling cascade, which plays a critical role in cell proliferation, migration, and the development of chemoresistance. researchgate.net

The jatrophane diterpene known as Jatrophone has been shown to interfere with the oncogenic Wnt/β-catenin pathway in triple-negative breast cancer (TNBC) cells. researchgate.netresearchgate.net Research indicates that Jatrophone can reduce the protein levels of β-catenin and repress the expression of its downstream target genes, such as AXIN2, HMGA2, C-MYC, and CCND1. researchgate.net By inhibiting this pathway, Jatrophone can suppress the proliferation and epithelial-mesenchymal transition (EMT) in cancer cells, highlighting a distinct mechanism of its anticancer activity that is independent of P-gp modulation. nih.govnih.gov

Molecular Mechanisms of Antiviral Activity

Jatrophane diterpenoids have emerged as promising candidates for the development of novel antiviral agents, demonstrating inhibitory effects against a variety of viruses. semanticscholar.orgresearchgate.net The investigation into their mechanisms of action has revealed complex interactions with host-cell pathways and direct interference with viral replication processes.

Research has demonstrated that certain jatrophane esters can potently and selectively inhibit the replication of Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV). acs.orgnih.gov Bioassay-guided studies of extracts from Euphorbia amygdaloides ssp. semiperfoliata led to the isolation of several jatrophane esters that were active against both CHIKV and HIV-1 and HIV-2. acs.orgnih.gov One particular compound, designated as compound 3 in the study, was identified as a highly potent and selective inhibitor of both CHIKV and HIV replication. acs.orgnih.govresearchgate.net

Similarly, jatrophane diterpenes isolated from Euphorbia hyberna, such as SJ23B , have shown remarkable anti-HIV-1 activity. core.ac.uknih.gov The mechanism for this inhibition involves the downregulation of HIV-1 receptors like CD4, CXCR4, and CCR5, which effectively prevents the virus from infecting new CD4+ cells. nih.gov Some jatrophanes interfere with viral entry by inducing the downregulation of HIV receptors. researchgate.net

The structural characteristics of the jatrophane skeleton are crucial for their antiviral potency and selectivity, with the substitution pattern on the core structure playing a significant role. acs.orgnih.govresearchgate.net

| Compound | Virus | Activity | Reported EC₅₀/IC₅₀ | Source |

|---|---|---|---|---|

| Compound 3 (from E. amygdaloides) | CHIKV | Inhibition of replication | EC₅₀ = 0.76 μM | acs.orgnih.govresearchgate.net |

| Compound 3 (from E. amygdaloides) | HIV-1 | Inhibition of replication | IC₅₀ = 0.34 μM | acs.orgnih.govresearchgate.net |

| Compound 3 (from E. amygdaloides) | HIV-2 | Inhibition of replication | IC₅₀ = 0.043 μM | acs.orgnih.govresearchgate.net |

| SJ23B (from E. hyberna) | HIV-1 | Inhibition of infection | IC₅₀ = 2 nM | core.ac.uknih.gov |

A growing body of evidence suggests that the antiviral activity of jatrophane diterpenoids may be mediated through the modulation of host cell Protein Kinase C (PKC) isozymes. mdpi.comsemanticscholar.org This hypothesis is supported by the observation that despite the different replication strategies of viruses like CHIKV and HIV, jatrophanes can inhibit both, pointing towards a common host cell target. acs.orgnih.govresearchgate.net

The activation of PKC is a known mechanism for other macrocyclic diterpenoids with antiviral properties, such as prostratin. mdpi.com A Pearson analysis comparing the anti-CHIKV and anti-HIV activities of a series of diterpenoids, including jatrophanes, revealed a linear relationship, further supporting the hypothesis that PKC is a key target in the antiviral action against CHIKV. nih.govacs.org For HIV, the anti-viral mechanism is also thought to be linked to the activation of PKC isoenzymes. nih.gov Specifically, some jatrophanes can activate PKC, which contributes to the reactivation of latent HIV-1, a strategy aimed at purging viral reservoirs. core.ac.uk

Mechanistic Basis of Anti-Inflammatory Effects

Jatrophane diterpenoids have demonstrated significant anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways and mediators. springermedizin.deresearchgate.net

A common method to assess anti-inflammatory activity is to measure a compound's ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov Several studies have shown that jatrophane diterpenoids isolated from various Euphorbia species, such as E. helioscopia and E. peplus, markedly inhibit NO production in LPS-induced RAW 264.7 macrophage cells. springermedizin.denih.gov

For instance, jatrophane polyesters from Euphorbia peplus were found to significantly inhibit NO generation. springermedizin.de Similarly, diterpenoids from Euphorbia prolifera also showed inhibitory effects on LPS-induced NO production in murine microglial BV-2 cells. mdpi.com This inhibition of NO, a key inflammatory mediator, is a significant aspect of the anti-inflammatory profile of these compounds.

| Compound Source | Model | Effect | Source |

|---|---|---|---|

| Euphorbia helioscopia | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | nih.gov |

| Euphorbia peplus | LPS-induced RAW264.7 macrophage cells | Marked inhibition of NO production | springermedizin.de |

| Euphorbia prolifera | LPS-induced murine microglial BV-2 cells | Inhibition of NO production | mdpi.com |

The anti-inflammatory effects of jatrophane diterpenoids are often linked to their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. springermedizin.denih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.gov

A diterpenoid isolated from Euphorbia helioscopia demonstrated its anti-inflammatory effect by suppressing the translocation of the p65 subunit of NF-κB, which in turn led to a reduction in the secretion of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Furthermore, the compound jatrophone has been shown to down-regulate the expression of NF-κB in breast cancer cells, indicating its inhibitory effect on this pathway. nih.gov The inhibition of the NF-κB pathway is a well-documented mechanism for the anti-inflammatory activity of various diterpenoids. nih.govmdpi.com

Other Emerging Biological Activities and Their Molecular Underpinnings

Beyond their antiviral and anti-inflammatory properties, jatrophane diterpenoids are being investigated for other significant biological activities. One of the most prominent is their ability to modulate multidrug resistance (MDR) in cancer cells. researchgate.net This effect is often attributed to the direct inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. researchgate.net Compounds such as nicaeenin F and nicaeenin G from Euphorbia nicaeensis have shown significant P-gp inhibitory activity. researchgate.net

Another emerging area of research is the ability of jatrophane diterpenoids to induce autophagy. mdpi.commdpi.com Certain jatrophanes isolated from Euphorbia peplus were found to significantly activate autophagic flux. mdpi.commdpi.com One compound, euphpepluone K , not only induced autophagy but also showed potential in inhibiting Tau pathology, suggesting a possible therapeutic application in neurodegenerative diseases like Alzheimer's. mdpi.com This activity is linked to the activation of the lysosomal-autophagy pathway. mdpi.com Additionally, some jatrophanes have been found to inhibit osteoclast formation by reducing the activity of the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), indicating potential for treating osteoporosis. acs.org

Activation of Autophagic Flux and its Role in Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. frontiersin.orgwikipedia.org This self-eating mechanism is crucial for removing damaged organelles and proteins, and its dysregulation is implicated in various diseases, including neurodegeneration and cancer. frontiersin.orgwikipedia.org

Recent studies have highlighted the potential of certain jatrophane diterpenoids to modulate autophagy. Research on compounds isolated from Euphorbia peplus has identified jatrophane diterpenoids as activators of autophagic flux. nih.govmdpi.com For instance, euphpepluone K was found to significantly activate autophagic flux in human microglia cells. nih.govresearchgate.net This activation is a key mechanism for maintaining cellular health and responding to stress. nih.gov The process of autophagy involves the formation of double-membraned vesicles called autophagosomes that engulf cytoplasmic material and fuse with lysosomes for degradation. ijbs.com By promoting this process, jatrophane diterpenoids can help clear cellular debris and maintain a healthy internal cellular environment. nih.gov

Inhibition of Protein Aggregation and Associated Pathologies (e.g., Tau pathology)

The aggregation of proteins is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the accumulation of hyperphosphorylated tau protein into neurofibrillary tangles. mdpi.comfrontiersin.org The inhibition of such protein aggregation is a promising therapeutic strategy. google.comswitchlab.org

Jatrophane diterpenoids from Euphorbia peplus have been investigated for their ability to inhibit tau pathology. nih.govmdpi.com Studies have shown that certain jatrophanes can induce autophagy, which in turn helps to clear pathological tau aggregates. mdpi.com Specifically, euphpepluone K was demonstrated to not only activate autophagic flux but also to inhibit tau pathology in cellular models. nih.govmdpi.comresearchgate.net This suggests a dual role for these compounds: first, in promoting the cell's natural clearance mechanisms, and second, in directly or indirectly preventing the accumulation of toxic protein aggregates.

Effects on Muscle Contraction and Smooth Muscle Relaxation

Smooth muscle contraction is a calcium-dependent process vital for the function of various organ systems, including the cardiovascular and gastrointestinal tracts. nih.govnih.gov The relaxation of smooth muscle is equally important and is often targeted in therapeutic interventions. nih.gov